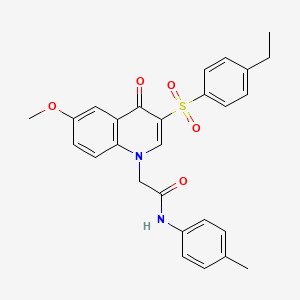

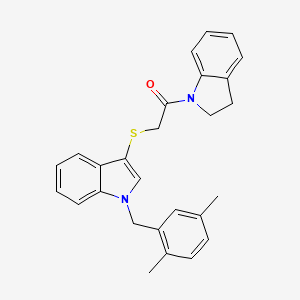

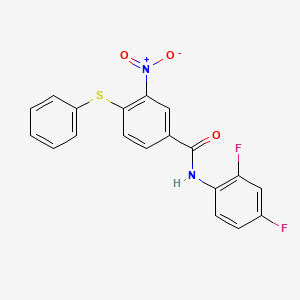

![molecular formula C19H13ClO3 B2734676 6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690215-00-0](/img/structure/B2734676.png)

6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The single crystal of synthesized (2E)-3- (2, 6-dichlorophenyl)-1- (4-methoxyphenyl) prop-2-en-1-one is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .Molecular Structure Analysis

The molecular structure was elucidated by using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group where the unit cell parameters are a=6.4704 (4) Å, b=12.9304 (8) Å, c=16.7181 (11) Å, α=90°, β=90°, γ=90° and Z=4 .Chemical Reactions Analysis

The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . TD-DFT approach is used to compute the UV–visible spectrum .Physical And Chemical Properties Analysis

The properties of the compound were theoretically and experimentally studied and results show good agreement . The synthesized compound possesses moderate antimicrobial activity against selected pathogens for study .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Researchers have developed methods for synthesizing various chromen-2-one derivatives, demonstrating their potential in creating complex molecular structures. For example, zinc enolates derived from 1-aryl-2-bromo-alkanones reacted with 3-aroyl-6-bromochromen-2-ones to yield specific chroman-2-one derivatives as a single stereoisomer, showcasing the chemical versatility of these compounds in synthetic organic chemistry (Shchepin et al., 2006). Similarly, the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been reported, highlighting the efficiency of modern synthesis techniques in enhancing the chemical repertoire of chromen-2-ones (El Azab et al., 2014).

Biological Activities

Chromen-2-one derivatives have been evaluated for their biological activities, with several studies demonstrating their antimicrobial potential. For instance, novel metal complexes of 4-hydroxy benzopyran-2-ones showed enhanced antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Vyas, 2009). Another study on Schiff’s bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents found specific compounds exhibiting significant activity, further supporting the therapeutic potential of chromen-2-one derivatives (Bairagi et al., 2009).

Material Science and Other Applications

In material science, the synthesis of chromen-2-one derivatives and their complexes has been explored for various applications, including the development of novel catalysts and fluorescent dyes. The creation of polystyrene-supported catalysts for the synthesis of Warfarin analogues demonstrates the utility of these compounds in facilitating environmentally friendly chemical reactions (Alonzi et al., 2014). Moreover, serendipitous synthesis of new fluorescent dyes based on chromen-2-one structures has been reported, indicating the potential for these compounds in creating materials with unique optical properties (Teimouri, 2011).

Eigenschaften

IUPAC Name |

6-chloro-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO3/c1-12-2-4-13(5-3-12)6-8-17(21)16-11-14-10-15(20)7-9-18(14)23-19(16)22/h2-11H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCMNBVWJPWDLG-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

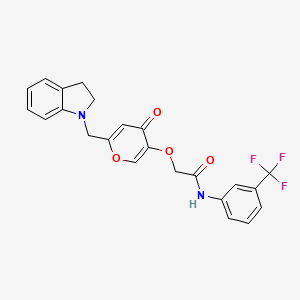

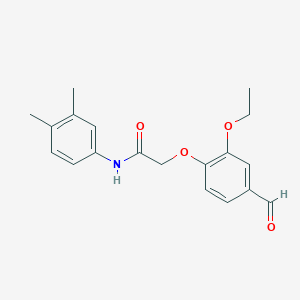

![4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2734597.png)

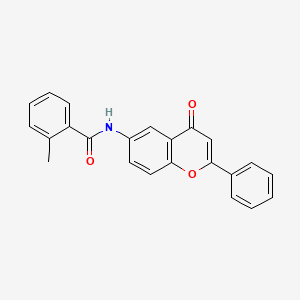

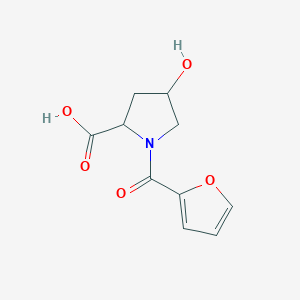

![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)

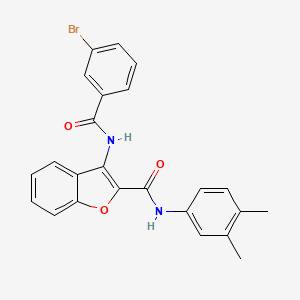

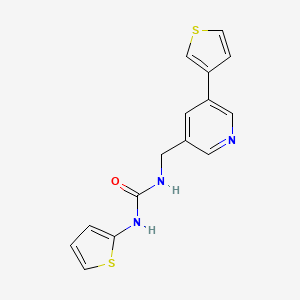

![1-(Benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2734600.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)